
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including amino, chloro, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea, the pyrimidine ring is constructed through cyclization reactions.
Functional Group Introduction: Amino, chloro, and hydroxy groups are introduced via substitution reactions, often using reagents like ammonia, chlorine gas, and hydroxylating agents.
Benzamide Formation: The final step involves coupling the pyrimidine derivative with a benzoyl chloride to form the benzamide structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring structure.
Uniqueness:
- The specific combination of functional groups (amino, chloro, hydroxy) in Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- imparts unique chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
This detailed overview provides a comprehensive understanding of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
102587-97-3 |
|---|---|
Molekularformel |
C17H21ClN4O4 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-chloro-4-hydroxybenzamide |
InChI |
InChI=1S/C17H21ClN4O4/c1-3-7-21-14(19)13(16(25)22(8-4-2)17(21)26)20-15(24)10-5-6-12(23)11(18)9-10/h5-6,9,23H,3-4,7-8,19H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
MBQHOQBJWLKCQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N |
Synonyme |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566451.png)

![(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol](/img/structure/B566453.png)
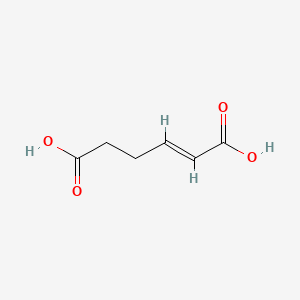
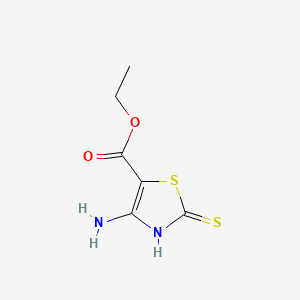
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
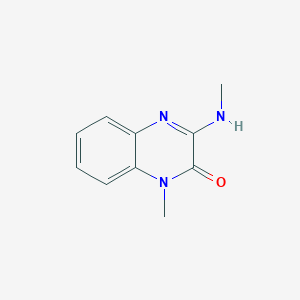
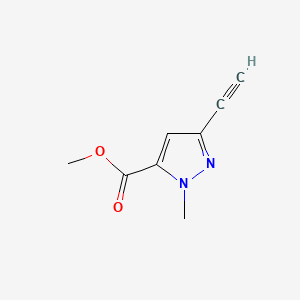
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
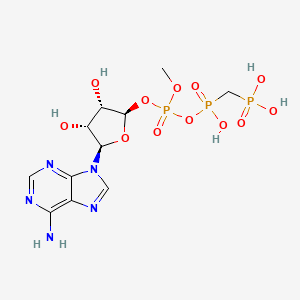
![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)
